3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one

Description

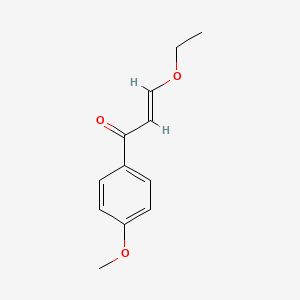

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone with a 4-methoxyphenyl group at position 1 and an ethoxy substituent at position 2. Chalcones (1,3-diarylprop-2-en-1-ones) are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(E)-3-ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C12H14O3/c1-3-15-9-8-12(13)10-4-6-11(14-2)7-5-10/h4-9H,3H2,1-2H3/b9-8+ |

InChI Key |

ZIPYCDFHTDSPIZ-CMDGGOBGSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CCOC=CC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, arthritis, and neurodegenerative disorders.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It inhibits the activation of signal transducer and activator of transcription 3 (STAT3) and modulates the expression of pro-inflammatory cytokines and oxidative stress markers.

Comparison with Similar Compounds

Key Observations :

Quantum Chemical and DFT Studies

Density functional theory (DFT) analyses reveal how substituents modulate electronic properties:

Key Observations :

Key Observations :

Thermal and Crystallographic Properties

Thermal stability and crystal packing are influenced by substituent size and polarity:

Key Observations :

- Ethoxy Groups : Higher melting points (175°C vs. 162°C for hydroxyl analogs) suggest stronger intermolecular forces in ethoxy derivatives .

Biological Activity

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. The following sections provide a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The compound is synthesized through a Claisen-Schmidt reaction, where 4-methoxyacetophenone reacts with an appropriate aldehyde in the presence of a base. This method allows for the formation of chalcones, which are characterized by their α,β-unsaturated carbonyl structures. The specific synthesis of this compound involves the use of 4-methoxybenzaldehyde and ethyl acetate as starting materials.

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit significant antimicrobial properties. In studies evaluating the minimum inhibitory concentration (MIC) against various pathogens, this compound showed promising results:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 31.25 | Moderate |

| Candida albicans | 62.5 | Low |

| Escherichia coli | 125 | Low |

This data indicates that while the compound has some activity against bacterial strains, it is more effective against fungal species.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects, particularly against liver cancer (HepG2) and cervical cancer (HeLa) cells:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 15 | Potent |

| HeLa | 20 | Moderate |

| MCF-7 | >30 | Low |

The IC50 values suggest that the compound is particularly effective against HepG2 cells, with a notable potency that warrants further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The biological activity of chalcone derivatives can be significantly influenced by their structural features. For this compound, the presence of the methoxy group at the para position on the phenyl ring enhances its lipophilicity and potentially increases its interaction with biological targets. Studies indicate that modifications to the aromatic rings can lead to variations in activity levels:

- Electron-Withdrawing Groups: Increase activity by stabilizing the conjugated system.

- Electron-Donating Groups: Generally decrease activity due to destabilization effects.

Case Study 1: Antifungal Activity

In a study investigating antifungal properties, this compound was tested against Candida albicans and Cryptococcus neoformans. Results indicated that compounds with similar structures exhibited fungicidal properties at lower concentrations, suggesting that this chalcone could be developed into a therapeutic agent for fungal infections.

Case Study 2: Anticancer Mechanism

A detailed mechanism study on HeLa cells revealed that this compound induces apoptosis through mitochondrial pathways. The compound was found to disrupt tubulin assembly, leading to cell cycle arrest and subsequent cell death. This mechanism underscores its potential as an anticancer agent.

Q & A

Q. Biological Assays :

- Antioxidant Activity : DPPH radical scavenging (IC50 values) .

- Neuroprotection : In vitro models (e.g., SH-SY5Y cells) assess cholinergic activity .

Structure-Activity Relationship (SAR) : Correlate substituent electronegativity with bioactivity using regression models .

| Substituent | DPPH IC50 (µM) | Neuroprotection (%) |

|---|---|---|

| 4-OCH₃ | 12.5 ± 1.2 | 78 ± 3 |

| 4-Cl | 8.9 ± 0.9 | 65 ± 4 |

| 4-F | 15.2 ± 1.5 | 72 ± 2 |

Data Contradiction Analysis

Q. How to address discrepancies between experimental and theoretical UV-Vis spectra for chalcone derivatives?

- Resolution Steps :

Solvent Effects : Include solvent models (e.g., PCM in DFT) to account for polarity shifts .

Conformational Sampling : Rotamer populations influence absorbance; use molecular dynamics (MD) simulations .

Experimental Calibration : Validate spectrophotometer settings (e.g., slit width, baseline correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.